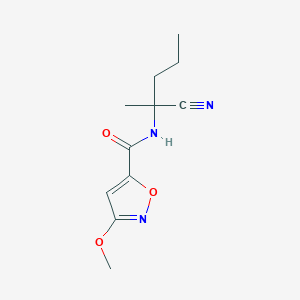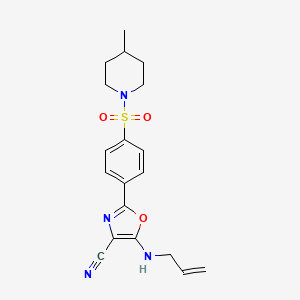
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole is a planar five-membered ring that is part of many important biologically active compounds. The phenyl group is a functional group consisting of six carbon atoms bonded in a hexagonal planar ring .
Synthesis Analysis
The synthesis of such compounds often involves the formation of the imidazole ring, possibly through a condensation reaction. The phenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The 1H-imidazole ring is a five-membered planar ring, which includes two nitrogen atoms. The phenyl group consists of a six-membered carbon ring. Both of these structures are aromatic and contribute to the stability of the molecule .Chemical Reactions Analysis
Imidazole compounds can participate in various chemical reactions, including nucleophilic substitutions and additions. The phenyl group, being an aromatic system, can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
Imidazole compounds are generally polar and can participate in hydrogen bonding, which could influence their solubility in different solvents. The presence of the phenyl group could contribute to the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Metabolomics of Methadone
This study discusses the metabolomics of methadone, including its major and minor metabolites and pharmacokinetic drug interactions. The research is relevant for understanding the metabolism of substances with complex structures and could provide insights into the scientific applications of the specified compound (R. Dinis-Oliveira, 2016).
Antioxidant Activities of Chromone Compounds
This review highlights the antioxidant activities of synthesized chromonyl derivatives, evaluated through various in vitro assays. These findings are important for understanding how structural variations in chemical compounds can influence their antioxidant properties, which may be relevant to the study of the specified compound (A. Kładna et al., 2014).
Phytochemical Constituents and Bioactivities of Syzygium Genus
This review covers the phytochemical constituents and bioactivities of various Syzygium species, focusing on their antioxidant, antidiabetic, anticancer, and other bioactivities. This research could provide a broader understanding of how natural compounds exhibit diverse biological activities, potentially relevant to the chemical compound (E. E. Aung et al., 2020).
Redox Mediators in Organic Pollutant Treatment
This review explores the use of redox mediators in enhancing the degradation efficiency of recalcitrant compounds by enzymes. Such studies could shed light on potential environmental or biotechnological applications of similar compounds (Maroof Husain & Q. Husain, 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-13-6-7-14(2)16(10-13)12-24-19-21-8-9-22(19)18(23)15-4-3-5-17(20)11-15/h3-7,10-11H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPFEWCWNIRNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2824466.png)
![(5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2824468.png)

![2-(3-Oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2824471.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2824473.png)
![3-(2-thienyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2824475.png)
![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate](/img/structure/B2824477.png)
![5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide](/img/structure/B2824480.png)
![(4-Chlorophenyl)-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2824483.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2824486.png)
![3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
![3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid](/img/structure/B2824488.png)
![5-Bromo-2-chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2824489.png)